molecular formula C13H17N3OS B5329812 7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B5329812
M. Wt: 263.36 g/mol
InChI Key: VSFNWLYUTATXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, also known as MPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the study of Parkinson's disease. MPTP is a synthetic compound that was first synthesized in the 1970s and has since been used extensively in laboratory experiments to investigate the mechanisms of Parkinson's disease.

Mechanism of Action

7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one acts as a neurotoxin that selectively damages the dopamine-producing neurons in the brain. The selective nature of 7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one's action on dopamine-producing neurons makes it an ideal tool for studying Parkinson's disease. The mechanism of action of 7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is well understood, and it has been extensively studied in laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one are well known. 7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one selectively damages dopamine-producing neurons in the brain, leading to a decrease in dopamine levels. This decrease in dopamine levels is responsible for the symptoms of Parkinson's disease, which include tremors, rigidity, and bradykinesia.

Advantages and Limitations for Lab Experiments

The use of 7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in laboratory experiments has several advantages and limitations. One of the main advantages of using 7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is its selective action on dopamine-producing neurons, which makes it an ideal tool for studying Parkinson's disease. However, the use of 7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in laboratory experiments also has several limitations, including its potential toxicity and the difficulty of administering precise doses.

Future Directions

There are several future directions for the use of 7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in scientific research. One potential future direction is the development of new treatments for Parkinson's disease based on the mechanisms of action of 7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one. Another potential future direction is the use of 7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in combination with other compounds to investigate the mechanisms of other neurological disorders. Additionally, the use of 7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in combination with other imaging techniques could provide new insights into the neurological processes that underlie Parkinson's disease.
Conclusion
In conclusion, 7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a synthetic chemical compound that has been extensively used in scientific research to investigate the mechanisms of Parkinson's disease. The use of 7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in laboratory experiments has provided valuable insights into the neurological processes that underlie Parkinson's disease. While the use of 7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in laboratory experiments has several advantages and limitations, its potential applications in the study of neurological disorders make it an important tool for scientific research.

Synthesis Methods

7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is synthesized through a multi-step process that involves the reaction of several chemicals. The synthesis of 7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex process that requires expertise in organic chemistry. The synthesis of 7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is typically carried out in a laboratory setting using specialized equipment and techniques.

Scientific Research Applications

7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been extensively used in scientific research to investigate the mechanisms of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects millions of people worldwide. The use of 7-[(2-methyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in laboratory experiments has helped researchers to better understand the neurological processes that underlie Parkinson's disease.

properties

IUPAC Name

7-[(2-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-10-4-2-3-5-15(10)9-11-8-12(17)16-6-7-18-13(16)14-11/h6-8,10H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFNWLYUTATXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CC(=O)N3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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